![molecular formula C25H32N2O6 B3951515 1-(4-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3951515.png)
1-(4-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
1-(4-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate, commonly known as EMBP, is a chemical compound used in scientific research. It belongs to the class of piperidine compounds and is widely used in the study of various biological processes.
Mechanism of Action
The mechanism of action of EMBP is not fully understood. However, it has been suggested that EMBP modulates the activity of the sigma-1 receptor, which is involved in the regulation of various biological processes. EMBP has also been shown to modulate the activity of ion channels, which are important in the regulation of cellular functions.
Biochemical and Physiological Effects:
EMBP has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various biological processes. EMBP has also been shown to modulate the activity of ion channels, which are important in the regulation of cellular functions. Additionally, EMBP has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EMBP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. However, there are also some limitations to using EMBP in lab experiments. It has been shown to have some toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of EMBP is not fully understood, which could limit its use in some studies.
Future Directions
There are several future directions for the study of EMBP. One direction is to further investigate the mechanism of action of EMBP. This could help to elucidate the biological processes that EMBP is involved in and could lead to the development of new treatments for various diseases. Another direction is to investigate the potential therapeutic applications of EMBP. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, EMBP could be used to study the role of the sigma-1 receptor in various biological processes.
Scientific Research Applications
EMBP is widely used in scientific research, especially in the study of various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes, including pain perception, cell survival, and neuroprotection. EMBP has also been shown to modulate the activity of ion channels, which are important in the regulation of cellular functions.
properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-27-22-10-8-20(9-11-22)17-25-14-12-21(13-15-25)23(26)24-16-19-6-4-18(2)5-7-19;3-1(4)2(5)6/h4-11,21H,3,12-17H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFNUYYUTVPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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